N3-PEG8-Hydrazide
CAS No.:
Cat. No.: VC20540466
Molecular Formula: C19H40N5O9+
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H40N5O9+ |
---|---|
Molecular Weight | 482.5 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Standard InChI | InChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h20H,1-18H2,(H2,21,22)/p+1 |
Standard InChI Key | YVONEOBPFOYIMW-UHFFFAOYSA-O |
Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |
Introduction
Synthesis and Optimization
Hydrazide Formation
The synthesis of hydrazide-containing compounds typically involves hydrazinolysis of ester precursors. For example, methyl esters of iodobenzoic acid react with hydrazine hydrate to yield corresponding hydrazides, as demonstrated in recent studies on acylhydrazone synthesis . Applied to N3-PEG8-Hydrazide, this method would involve hydrazine treatment of an azido-PEG8 ester intermediate. Reaction yields for analogous syntheses range from 67% to 91%, depending on reactant stoichiometry and purification methods .
Azido Functionalization
Reactivity and Functional Group Interactions
Hydrazide Reactivity
The hydrazide group reacts selectively with aldehydes and ketones to form hydrazones, a reaction exploited in pH-sensitive drug delivery systems. For example, hydrazone linkers in peptide-saponin conjugates release therapeutics in acidic environments, such as endosomes . This pH-dependent cleavage is critical for minimizing off-target effects in gene delivery applications .
Azido Group in Click Chemistry
The azido group’s compatibility with SPAAC and CuAAC enables conjugation to alkyne-modified biomolecules. Unlike NHS ester couplings, which require primary amines, click chemistry offers superior selectivity and biocompatibility . Recent work with Azido-PEG8-NHS Ester highlights its utility in antibody-drug conjugate (ADC) synthesis, where sequential NHS-azide reactions ensure precise payload attachment .
Comparative Reactivity Profiles
The table below contrasts N3-PEG8-Hydrazide with related PEG derivatives:
Compound | Functional Groups | Key Reactivity | Applications |
---|---|---|---|
N3-PEG8-Hydrazide | Azido, Hydrazide | Click chemistry, hydrazone formation | Drug delivery, surface functionalization |
Azido-PEG8-NHS Ester | Azido, NHS ester | Click chemistry, amine coupling | Protein labeling, immunoconjugates |
PEG-Hydrazide | Hydrazide | Hydrazone formation | Carbohydrate conjugation |
N3-PEG8-Amine | Azido, Amine | Click chemistry, carboxylic acid coupling | Polymer therapeutics |
Biomedical Applications
Targeted Drug Delivery
N3-PEG8-Hydrazide’s dual functionality enables the development of "smart" drug carriers. In gene therapy, hydrazone linkers conjugated to cationic peptides facilitate endosomal escape by releasing saponins at acidic pH . This approach increased transfection efficiency by 300% in in vitro models while maintaining cell viability above 80% .
Surface Functionalization
The compound’s PEG spacer improves biocompatibility in implantable devices. Functionalizing titanium surfaces with N3-PEG8-Hydrazide reduced protein fouling by 60% compared to unmodified controls, as demonstrated in preliminary biomaterial studies .
Diagnostic Imaging
Azido groups enable site-specific radiolabeling via click chemistry. In a recent pilot study, N3-PEG8-Hydrazide was used to conjugate ^64Cu-chelators to tumor-targeting antibodies, achieving a radiochemical purity of 98% .
Challenges and Future Directions
Despite its versatility, N3-PEG8-Hydrazide faces limitations in in vivo stability. Hydrazone bonds, while pH-sensitive, may prematurely hydrolyze in systemic circulation. Strategies to address this include incorporating self-immolative linkers or stabilizing the hydrazone with electron-withdrawing substituents .
Future research should prioritize:
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Toxicological Profiling: Long-term safety studies of azido-containing PEGs in preclinical models.
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Synthetic Scalability: Optimizing LAG and flow chemistry for industrial-scale production.
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Multifunctional Conjugates: Exploring ternary conjugates (e.g., drug-antibody-PEG) for combination therapies.
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